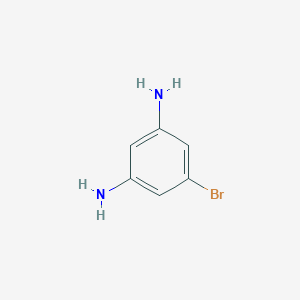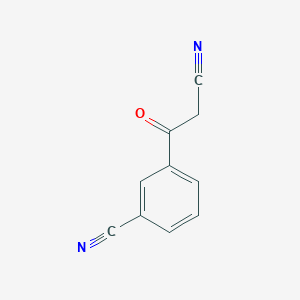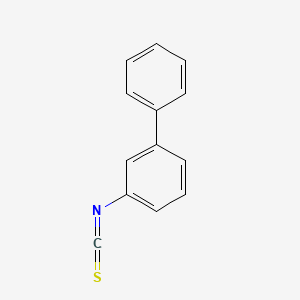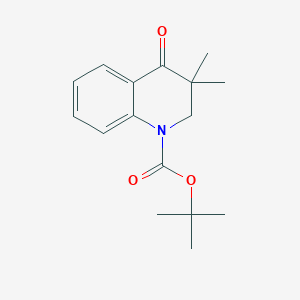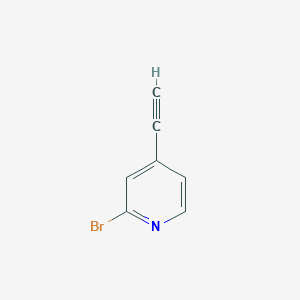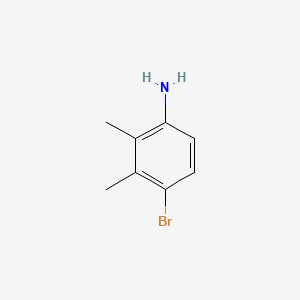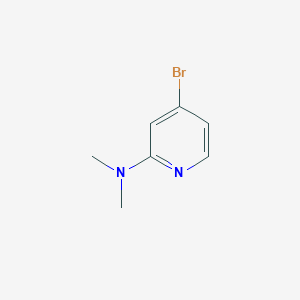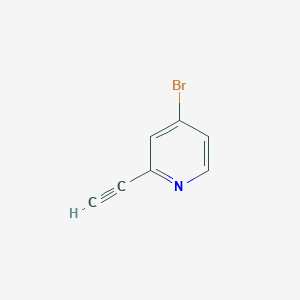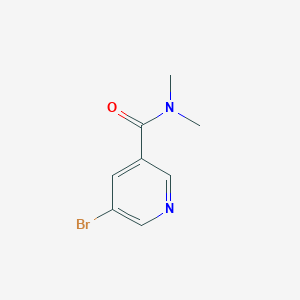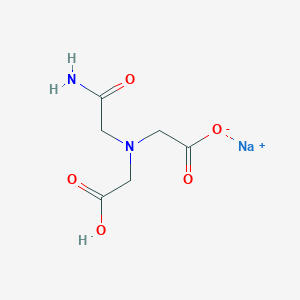
1-Boc-4-hydroxy-4-formyl-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Boc-4-hydroxy-4-formyl-piperidine” is a substituted piperidine compound. It’s used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “1-Boc-4-hydroxy-4-formyl-piperidine” is C11H19NO4 . The molecular weight is 229.27 g/mol . The InChI is 1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h8,15H,4-7H2,1-3H3 .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Boc-4-hydroxy-4-formyl-piperidine” include a molecular weight of 229.27 g/mol, XLogP3-AA of 0.3, hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, and rotatable bond count of 3 . The topological polar surface area is 66.8 Ų .Applications De Recherche Scientifique
1. Synthesis of N-Heterocyclic Alkyl Ethers via the Mitsunobu Reaction
- Summary of Application: 1-Boc-4-hydroxypiperidine is used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction . This reaction is a popular method for inverting the stereochemistry of alcohols or for the conversion of alcohols into esters or ethers.
- Methods of Application: The Mitsunobu reaction involves the reaction of an alcohol with a carboxylic acid in the presence of a triphenylphosphine and a diazo compound. The 1-Boc-4-hydroxypiperidine serves as the alcohol component in this reaction .
- Results or Outcomes: The result of this reaction is the formation of an N-heterocyclic alkyl ether. The yield and stereochemical outcome of the reaction depend on the specific conditions and reactants used .
2. Piperidine Derivatives in Drug Design
- Summary of Application: Piperidines, including 1-Boc-4-hydroxypiperidine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application: The synthesis of piperidine derivatives often involves cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
- Results or Outcomes: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
3. Synthesis of N-Heterocyclic Alkyl Ethers via the Mitsunobu Reaction
- Summary of Application: 1-Boc-4-hydroxypiperidine is used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction . This reaction is a popular method for inverting the stereochemistry of alcohols or for the conversion of alcohols into esters or ethers.
- Methods of Application: The Mitsunobu reaction involves the reaction of an alcohol with a carboxylic acid in the presence of a triphenylphosphine and a diazo compound. The 1-Boc-4-hydroxypiperidine serves as the alcohol component in this reaction .
- Results or Outcomes: The result of this reaction is the formation of an N-heterocyclic alkyl ether. The yield and stereochemical outcome of the reaction depend on the specific conditions and reactants used .
4. Piperidine Derivatives in Drug Design
- Summary of Application: Piperidines, including 1-Boc-4-hydroxypiperidine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application: The synthesis of piperidine derivatives often involves cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
- Results or Outcomes: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Safety And Hazards
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Propriétés
IUPAC Name |
tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h8,15H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSMZOYDABCDNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646529 |
Source


|
| Record name | tert-Butyl 4-formyl-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-hydroxy-4-formyl-piperidine | |
CAS RN |
885523-44-4 |
Source


|
| Record name | tert-Butyl 4-formyl-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)

